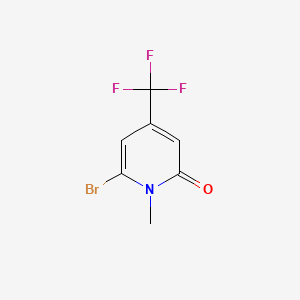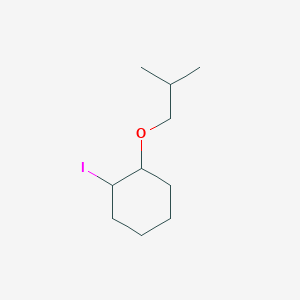![molecular formula C11H13N3 B13075659 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13075659.png)
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is a heterocyclic compound that features a fused ring system combining pyrimidine and indazole structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3-methylindazole with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a strong acid or base to facilitate the cyclization process.
For example, a typical synthetic route might involve:
Starting Materials: 3-methylindazole and a pyrimidine derivative.
Catalysts: Strong acids like sulfuric acid or bases like sodium hydroxide.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Conditions: Elevated temperatures (100-150°C) to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反应分析
Types of Reactions
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.
科学研究应用
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
相似化合物的比较
Similar Compounds
Indazole: Shares the indazole core but lacks the fused pyrimidine ring.
Pyrimidine: Contains the pyrimidine ring but lacks the indazole structure.
3-Methylindazole: Similar in structure but without the additional pyrimidine ring.
Uniqueness
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is unique due to its fused ring system, which combines the properties of both indazole and pyrimidine. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H13N3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
3-methyl-1,2,3,4-tetrahydropyrimido[1,2-b]indazole |
InChI |
InChI=1S/C11H13N3/c1-8-6-12-11-9-4-2-3-5-10(9)13-14(11)7-8/h2-5,8,12H,6-7H2,1H3 |
InChI 键 |
KHKSROAUECNFON-UHFFFAOYSA-N |
规范 SMILES |
CC1CNC2=C3C=CC=CC3=NN2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


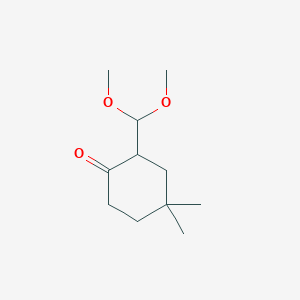
![4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13075594.png)
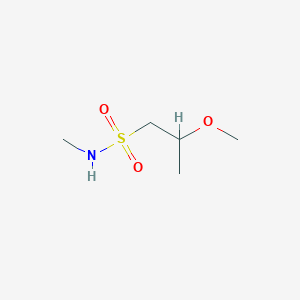
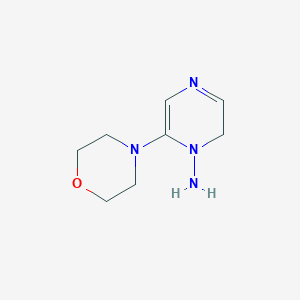
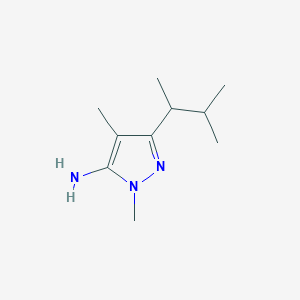

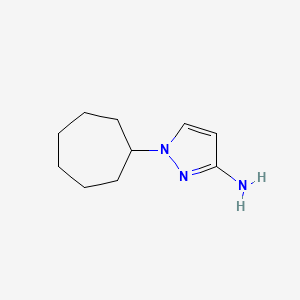
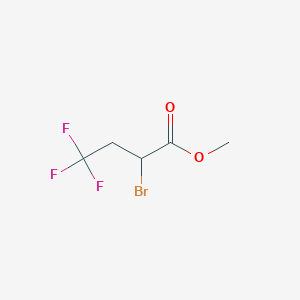



![2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)
